

ZSTK474: A Technical Guide to its S-Triazine Anticancer Activity

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Compound of Interest		
Compound Name:	ZSTK474	
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Introduction

ZSTK474 is a novel, orally available s-triazine derivative that has demonstrated potent anticancer activity in a breadth of preclinical studies.[1][2] Synthesized by Zenyaku Kogyo Co., Ltd., this small molecule was identified as a powerful inhibitor of phosphatidylinositol 3-kinase (PI3K), a key enzyme in a critical signaling pathway frequently dysregulated in cancer.[1][3] This technical guide provides a comprehensive overview of **ZSTK474**, detailing its mechanism of action, anticancer effects, and the experimental methodologies used to elucidate its activity.

ZSTK474, with the chemical name 2-(2-difluoromethylbenzimidazol-1-yl)-4,6-dimorpholino-1,3,5-triazine, emerged from the screening of a chemical library of over 1500 s-triazine derivatives.[1] Its identification as a PI3K inhibitor was achieved through the JFCR39 drug discovery system, which utilizes a panel of 39 human cancer cell lines and COMPARE analysis.[4] This system revealed a similar growth inhibition profile between **ZSTK474** and the known PI3K inhibitor LY294002.[4]

Mechanism of Action: Pan-Class I PI3K Inhibition

ZSTK474 functions as an ATP-competitive inhibitor of all four class I PI3K isoforms (α , β , δ , and γ), classifying it as a pan-PI3K inhibitor.[5][6][7] Molecular modeling and biochemical assays have confirmed that **ZSTK474** binds to the ATP-binding pocket of PI3K, thereby



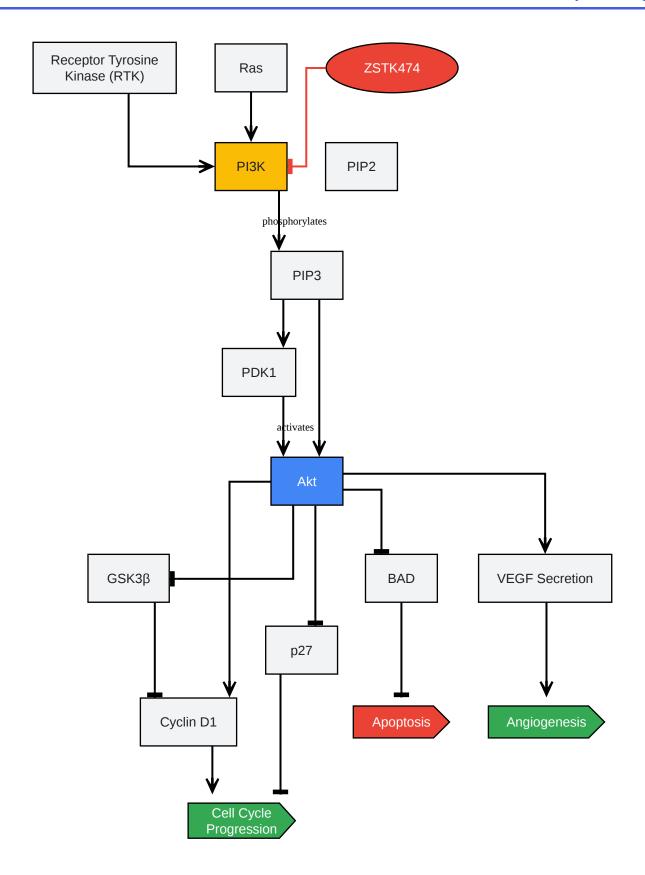
blocking its kinase activity.[1][2] This inhibition is reversible and highly selective for class I PI3K isoforms over other lipid and protein kinases, including mTOR and DNA-PK.[4][8]

The inhibitory action of **ZSTK474** on PI3K disrupts the canonical PI3K/Akt/mTOR signaling pathway, which is crucial for multiple cellular processes that are often hijacked in cancer, including cell growth, proliferation, survival, and angiogenesis.[1][4]

Signaling Pathway of ZSTK474 Action

The following diagram illustrates the mechanism of **ZSTK474** in the PI3K/Akt signaling cascade.





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Caption: ZSTK474 inhibits PI3K, blocking downstream Akt signaling.



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Quantitative Data on Anticancer Activity

The potency of **ZSTK474** has been quantified across various experimental systems. The following tables summarize the key inhibitory concentrations.

Table 1: Inhibitory Activity against Class I PI3K Isoforms

PI3K Isoform	IC50 (nM)	Ki (nM)
ΡΙ3Κα	16[4][6][9]	6.7[6]
РІЗКβ	44[4][6][9]	10.4[6]
ΡΙ3Κδ	5[10]	1.8[6][7]
РІЗКу	49[4][6][9]	11.7[6]

IC50: Half maximal inhibitory concentration. Ki: Inhibitory constant.

Table 2: Comparison of PI3K Inhibitory Activity

Compound	IC50 (nM)
ZSTK474	37[1][3]
LY294002	790[1][3]
Wortmannin	11[1][3]

Table 3: Growth Inhibitory Activity (GI50) against Human Cancer Cell Lines



Cell Line	Cancer Type	GI50 (μM)
Mean (39 cell lines)	Various	0.32[3][4]
Colo-357	Pancreatic	0.86[8]
BxPC-3	Pancreatic	1.16[8]
MIA PaCa-2	Pancreatic	1.8[8]
AsPC-1	Pancreatic	0.23[8]
PC3	Prostate	0.12[11]

GI50: 50% growth inhibition concentration.

In Vitro and In Vivo Anticancer Effects Cell Cycle Arrest

A primary mechanism of **ZSTK474**'s antitumor effect is the induction of cell cycle arrest at the G0/G1 phase.[4][12] This is attributed to the downregulation of cyclin D1 and the enhanced expression of the cyclin-dependent kinase inhibitor p27, leading to the dephosphorylation of the retinoblastoma protein (pRB).[1][4] Notably, **ZSTK474** induces this G0/G1 arrest without significant induction of apoptosis in many cancer cell lines.[12][13]

Anti-Angiogenic Activity

ZSTK474 exhibits potent anti-angiogenic effects through a dual mechanism: it inhibits the secretion of Vascular Endothelial Growth Factor (VEGF) by cancer cells and directly inhibits PI3K in endothelial cells.[4] This leads to the inhibition of endothelial cell migration and tube formation.[4]

In Vivo Efficacy

Oral administration of **ZSTK474** has demonstrated significant antitumor activity in various human cancer xenograft models in mice, including those for colon, lung, and prostate cancer. [1][2] These studies have shown tumor regression and growth inhibition at well-tolerated doses. [1] The antitumor efficacy in vivo correlates with the reduction of phosphorylated Akt in tumor tissues, suggesting its potential as a predictive biomarker.[1][4] Phase I clinical trials have been



conducted to evaluate the safety and tolerability of **ZSTK474** in patients with advanced solid malignancies.[14][15]

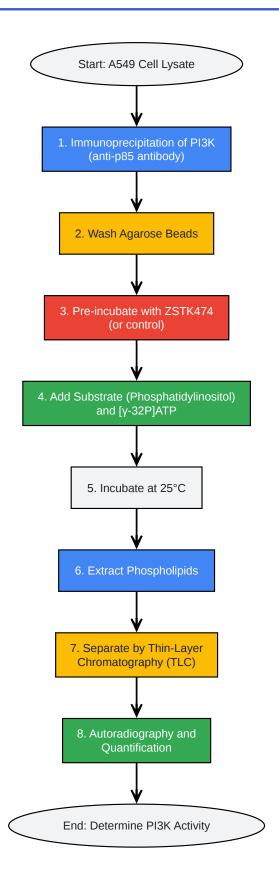
Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer activity of **ZSTK474**.

PI3K In Vitro Kinase Assay

This protocol describes the measurement of PI3K activity using an immunoprecipitation-based assay.





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Caption: Workflow for in vitro PI3K kinase activity assay.



Detailed Steps:

- Cell Lysis: A549 human lung cancer cells are lysed to prepare a cell lysate containing PI3K.
- Immunoprecipitation: PI3K is immunoprecipitated from the cell lysate using an anti-p85 polyclonal antibody coupled to agarose beads.[1]
- Washing: The immunoprecipitates on the agarose beads are washed sequentially with different buffers to remove non-specific binding.[1][3]
- Pre-incubation with Inhibitor: The washed immunoprecipitates are pre-incubated with ZSTK474, a control inhibitor (e.g., LY294002), or a vehicle control for 5 minutes at 25°C.[1]
 [3]
- Kinase Reaction: The kinase reaction is initiated by adding the substrate, phosphatidylinositol, and [y-32P]ATP. The reaction mixture is incubated to allow for the phosphorylation of the substrate.[1][3]
- Lipid Extraction: The reaction is stopped, and the phospholipids are extracted.
- Thin-Layer Chromatography (TLC): The extracted phospholipids are separated by TLC to resolve the phosphorylated product (phosphatidylinositol-3-phosphate).
- Analysis: The TLC plate is subjected to autoradiography, and the amount of incorporated
 32P is quantified to determine the PI3K activity.[1]

Cell Proliferation (Sulforhodamine B) Assay

This assay is used to determine the growth-inhibitory activity of **ZSTK474** on a panel of human cancer cell lines.

Methodology:

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
- Drug Treatment: The cells are treated with various concentrations of ZSTK474 or a vehicle control and incubated for 48 hours.[1]



- Cell Fixation: The cells are fixed with trichloroacetic acid.
- Staining: The fixed cells are stained with sulforhodamine B (SRB) dye, which binds to total cellular protein.
- Washing and Solubilization: Unbound dye is washed away, and the protein-bound dye is solubilized.
- Absorbance Measurement: The absorbance is read on a microplate reader, which is proportional to the total cellular protein and, thus, the cell number.
- Data Analysis: The 50% growth inhibition (GI50) value is calculated by plotting the percentage of cell growth versus the drug concentration.[1]

Western Blot Analysis for Signaling Pathway Components

This technique is employed to assess the effect of **ZSTK474** on the phosphorylation status of key proteins in the PI3K/Akt pathway.

Procedure:

- Cell Treatment and Lysis: Cancer cells (e.g., A549) are treated with ZSTK474 for various times and concentrations. The cells are then lysed to extract total protein.[1]
- Protein Quantification: The protein concentration of the lysates is determined.
- SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
- Blocking: The membrane is blocked to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt (Ser473), total Akt, phospho-GSK3β, cyclin D1).[1]



- Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Antitumor Efficacy in Xenograft Models

This experimental setup evaluates the antitumor activity of **ZSTK474** in a living organism.

Experimental Design:

- Cell Implantation: Human cancer cells (e.g., A549, PC-3, WiDr) are subcutaneously injected into immunodeficient mice (e.g., nude mice).[1][2]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Drug Administration: The mice are randomized into treatment and control groups. **ZSTK474** is administered orally, typically as a suspension in a vehicle like 5% hydroxypropylcellulose. [1][3]
- Tumor Measurement: Tumor volume is measured regularly throughout the study.
- Toxicity Assessment: The body weight of the mice is monitored as an indicator of toxicity.
- Endpoint Analysis: At the end of the study, the tumors are excised and weighed. Tumor tissues can be used for further analysis, such as immunohistochemistry for phospho-Akt, to confirm target engagement.[1][2]

Conclusion

ZSTK474 is a potent and selective s-triazine-based pan-class I PI3K inhibitor with significant anticancer activity demonstrated in a wide range of preclinical models. Its ability to induce G0/G1 cell cycle arrest and inhibit angiogenesis underscores its therapeutic potential. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of **ZSTK474** and other PI3K inhibitors in cancer research and drug development.



While it has shown promise, further clinical evaluation is necessary to establish its efficacy and safety in cancer patients.

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